Ozagrel methyl ester

Descripción general

Descripción

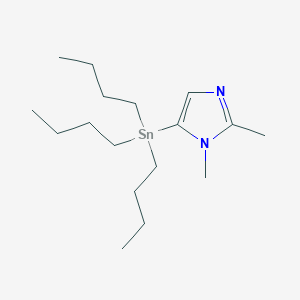

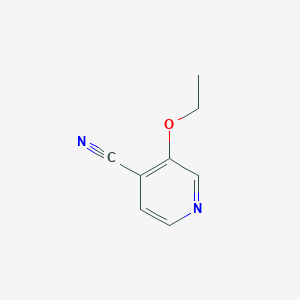

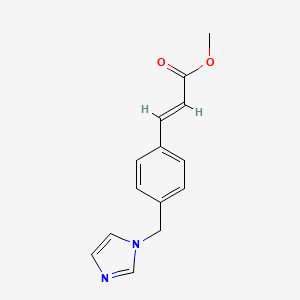

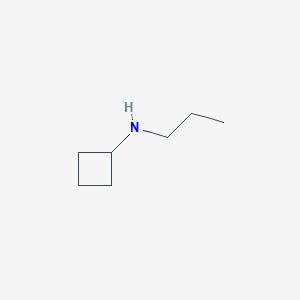

Ozagrel Methyl Ester is an impurity of Ozagrel, an antiplatelet drug that acts as a thromboxane A2 synthesis inhibitor . Its molecular formula is C14H14N2O2 .

Synthesis Analysis

In a study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Ozagrel (0.141 g, 0.00085 mol), EDCL (0.118 g, 0.0006 mol), and HOBT (0.083 g, 0.0006 mol) were added to CH2Cl2 (2 mL) and stirred for 2 h .Molecular Structure Analysis

The molecular structure of Ozagrel Methyl Ester is characterized by a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .Aplicaciones Científicas De Investigación

Thromboxane A2 Synthase Inhibition

Ozagrel is known as an inhibitor of thromboxane A2 (TXA2) synthase, which plays a significant role in the formation of thromboembolism and aggregation of platelets. This application is crucial in medical research focusing on preventing these conditions .

Drug Design and Synthesis

The design and synthesis of novel ozagrel derivatives, including its methyl ester, are an active area of research. These efforts aim to enhance the drug’s efficacy and reduce side effects .

Stroke Treatment

Ozagrel’s properties are being explored for treating ischemic stroke, particularly by leveraging natural compounds from medicinal herbs to improve outcomes with fewer side effects .

Impurity Analysis

In pharmaceutical manufacturing, understanding and controlling impurities is vital. Research into the preparation methods of ozagrel impurities, including its methyl ester derivatives, is essential for quality control .

Mecanismo De Acción

Target of Action

Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .

Mode of Action

Ozagrel methyl ester interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .

Biochemical Pathways

The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .

Pharmacokinetics

The pharmacokinetics of Ozagrel methyl ester involves its metabolic conversion to other compounds. After administration, Ozagrel methyl ester is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of Ozagrel methyl ester to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of Ozagrel methyl ester in the body .

Result of Action

The result of Ozagrel methyl ester’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .

Action Environment

The action of Ozagrel methyl ester can be influenced by various environmental factors. For instance, the metabolic conversion of Ozagrel methyl ester to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .

Safety and Hazards

Direcciones Futuras

Research on Ozagrel and its derivatives, including Ozagrel Methyl Ester, is ongoing. One study synthesized and evaluated novel ozagrel/paeonol-containing codrugs with antiplatelet aggregation activities as a potential therapeutic agent for stroke . This suggests that Ozagrel Methyl Ester and related compounds may have potential applications in the treatment of cardiovascular diseases.

Propiedades

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)